![molecular formula C13H9BrClNO B183415 N-(4-bromophenyl)-3-chlorobenzamide CAS No. 158525-83-8](/img/structure/B183415.png)
N-(4-bromophenyl)-3-chlorobenzamide
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Overview
Description
N-(4-bromophenyl)-3-chlorobenzamide is an organic compound that features a bromine atom attached to a phenyl ring and a chlorine atom attached to a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-chlorobenzamide typically involves the reaction of 4-bromoaniline with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-bromophenyl)-3-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of brominated and chlorinated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-chlorobenzamide
- N-(4-bromophenyl)-4-chlorobenzamide
- N-(4-bromophenyl)-3-fluorobenzamide
Uniqueness
N-(4-bromophenyl)-3-chlorobenzamide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and binding properties. This makes it a valuable compound for developing new materials and pharmaceutical agents with tailored properties.
Biological Activity
N-(4-bromophenyl)-3-chlorobenzamide is a synthetic organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring halogenated aromatic groups, suggests a variety of biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article delves into the compound's biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H9BrClN. Its structure includes:
- A bromophenyl group (4-bromophenyl)
- A chlorobenzamide moiety (3-chlorobenzamide)
This arrangement enhances its reactivity and biological interactions due to the presence of halogens which can influence binding affinity to various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromoaniline with 3-chlorobenzoyl chloride . The general reaction can be represented as follows:
This synthetic pathway allows for the efficient production of the compound for further biological evaluation.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties . Research indicates that compounds with similar structural features often exhibit activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
This compound has also been investigated for its anticancer potential . Studies suggest that it may inhibit specific cancer cell lines by inducing apoptosis or inhibiting proliferation. The presence of bromine and chlorine atoms is believed to enhance its binding to cancer-related targets.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may act as an anti-inflammatory agent , potentially through selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This action could reduce the production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Binding Affinity : The halogen atoms enhance the compound's ability to bind to proteins and enzymes involved in inflammation and cancer progression.
- Enzyme Inhibition : It may act as a selective inhibitor of cyclooxygenase enzymes, thereby modulating inflammatory responses.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones, indicating its potential as an antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The IC50 values were determined for various cell lines:
Cell Line | IC50 Value (µM) |
---|---|
A549 (Lung Cancer) | 10 |
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 12 |
Properties
IUPAC Name |
N-(4-bromophenyl)-3-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORBGBHHCAZVFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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